molecular formula C9H8N2O2 B105573 8-Methoxyquinazolin-4-OL CAS No. 16064-27-0

8-Methoxyquinazolin-4-OL

Cat. No. B105573
CAS RN: 16064-27-0
M. Wt: 176.17 g/mol
InChI Key: CKBSLDWXPYMOIT-UHFFFAOYSA-N
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Description

8-Methoxyquinazolin-4-ol is a chemical compound that is part of the quinazoline family, which has been extensively studied due to its potential biological activities. The compound and its derivatives have been synthesized and evaluated for various pharmacological properties, including antitumor, antibacterial, and antiparasitic activities. The presence of the methoxy group at the 8-position of the quinazoline ring is a common feature in these studies, which suggests its significance in the biological activity of these molecules .

Synthesis Analysis

The synthesis of 8-methoxyquinazolin-4-ol derivatives involves various chemical reactions. For instance, the synthesis of 5-substituted-4-hydroxy-8-nitroquinazolines, which are structurally related to 8-methoxyquinazolin-4-ol, was achieved through S(N)Ar reaction of 5-chloro-4-hydroxy-8-nitroquinazoline with different nucleophiles . Another related compound, 8-methoxyquinoline, reacts with diorganotin dichlorides to yield organostannate salts and distannoxanes . Additionally, the synthesis of 8-methoxyquinoline-2-carboxamide compounds containing a 1,3,4-thiadiazole moiety was designed using an active substructure combination method . These synthetic routes highlight the versatility of the quinazoline scaffold in chemical transformations.

Molecular Structure Analysis

The molecular structure of 8-methoxyquinazolin-4-ol derivatives has been elucidated using various techniques, including X-ray structural analysis. For example, the crystal structures of complexes derived from reactions of 8-methoxyquinoline with diorganotin dichlorides were determined, providing insights into the coordination chemistry of these compounds . The molecular modeling of 5-substituted-4-hydroxy-8-nitroquinazolines also contributed to understanding the interaction of these molecules with biological targets such as EGFR and ErbB-2 tyrosine kinases .

Chemical Reactions Analysis

The chemical reactivity of 8-methoxyquinazolin-4-ol derivatives is diverse, as evidenced by the various reactions they undergo. The reactions with diorganotin dichlorides leading to organostannate salts and the disproportionation of Ph2SnCl3− moiety in one of the synthesized complexes are examples of the complex chemical behavior of these compounds . The one-pot four-component synthesis of triazolyl methoxy phenylquinazolines showcases the ability of these molecules to participate in multicomponent reactions, which is a valuable trait in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-methoxyquinazolin-4-ol derivatives are crucial for their biological activity. The partition coefficients, antibacterial activity, and antiplaque activity of some hydroxyquinolines were determined, indicating the importance of log P values in their biological efficacy . The antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline derivatives revealed that the position of substitution on the quinoline ring is critical for their activity, and the presence of a hydrogen-bonding donating substituent is more favorable than a hydrogen-bonding accepting group . These properties are essential for the design of new compounds with improved bioavailability and therapeutic potential.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research has highlighted the antimicrobial and antifungal properties of 8-Methoxyquinazolin-4-OL derivatives, positioning them as potential scaffolds for the development of new therapeutic agents. This compound, due to its unique structural features, is part of the benzofuran family, which has shown significant promise in treating microbial diseases. Benzofuran derivatives, including those related to 8-Methoxyquinazolin-4-OL, have been used in various pharmacological applications, demonstrating their utility in combating resistant microbial strains. The structural versatility of these compounds allows for the design of molecules with enhanced bioavailability and activity against a broad spectrum of pathogens, offering a strategic advantage in the development of novel antimicrobial agents (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).

Redox Mediator in Enzymatic Degradation of Pollutants

8-Methoxyquinazolin-4-OL and its derivatives have been investigated for their role as redox mediators in the enzymatic treatment of organic pollutants. These compounds enhance the efficiency and substrate range of oxidoreductive enzymes, such as laccases and peroxidases, in degrading recalcitrant pollutants found in industrial wastewater. The interaction between these redox mediators and enzymes facilitates the transformation of pollutants into less harmful substances, showcasing the potential of 8-Methoxyquinazolin-4-OL derivatives in environmental remediation applications (Husain & Husain, 2007).

Pharmacological Activities

The pharmacological landscape of 8-Methoxyquinazolin-4-OL derivatives extends to various therapeutic areas, including the treatment of cancer, psoriasis, and other skin diseases. Specific benzofuran derivatives, closely related to 8-Methoxyquinazolin-4-OL, have been effectively utilized in photodynamic therapy for skin conditions. Their broad biological activities underline the potential of these compounds in drug discovery and development, offering promising avenues for the synthesis of novel pharmacologically potent agents (Hiremathad et al., 2015).

Role in Organic Optoelectronics

Emerging research has also identified the potential of 8-Methoxyquinazolin-4-OL derivatives in the field of organic optoelectronics, particularly as active materials in organic light-emitting diodes (OLEDs). The structural flexibility of these compounds allows for the development of materials that exhibit promising electroluminescent properties, ranging from green to near-infrared (NIR) emission. This versatility makes them suitable for application in OLEDs, highlighting their potential in advancing technology for display and lighting solutions (Squeo & Pasini, 2020).

Safety And Hazards

8-Methoxyquinazolin-4-OL is labeled with the signal word “Warning”. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is also harmful if swallowed. It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

8-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)10-5-11-9(6)12/h2-5H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBSLDWXPYMOIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00511227
Record name 8-Methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxyquinazolin-4-OL

CAS RN

16064-27-0
Record name 8-Methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00511227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methoxy-3,4-dihydroquinazolin-4-one
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